molecular formula C10H12ClNO B564022 1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone CAS No. 110872-53-2

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone

Katalognummer: B564022
CAS-Nummer: 110872-53-2
Molekulargewicht: 197.662
InChI-Schlüssel: ITUSXVLPDHNTLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone is an organic compound with a complex structure that includes an amino group, two methyl groups, and a chloroethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone typically involves the reaction of 4-amino-2,5-dimethylphenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone is unique due to the presence of both an amino group and a chloroethanone moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

110872-53-2

Molekularformel

C10H12ClNO

Molekulargewicht

197.662

IUPAC-Name

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO/c1-6-4-9(12)7(2)3-8(6)10(13)5-11/h3-4H,5,12H2,1-2H3

InChI-Schlüssel

ITUSXVLPDHNTLY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)CCl)C)N

Synonyme

Ethanone, 1-(4-amino-2,5-dimethylphenyl)-2-chloro- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.